Cas no 1358070-12-8 (3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one structure](https://ja.kuujia.com/scimg/cas/1358070-12-8x500.png)
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
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- 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
- 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
- 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one
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- インチ: 1S/C19H12FN3O4/c1-23-8-13(17(24)12-7-11(20)3-4-14(12)23)19-21-18(22-27-19)10-2-5-15-16(6-10)26-9-25-15/h2-8H,9H2,1H3
- InChIKey: GFKIGLYAJJUUNV-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C2=C(C=1[H])C(C(C1=NC(C3C([H])=C([H])C4=C(C=3[H])OC([H])([H])O4)=NO1)=C([H])N2C([H])([H])[H])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 632
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 77.7
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-3562-5μmol |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
1358070-12-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-3562-20μmol |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
1358070-12-8 | 90%+ | 20μl |
$79.0 | 2023-04-24 | |
Life Chemicals | F3411-3562-10mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
1358070-12-8 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-3562-2μmol |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
1358070-12-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-3562-10μmol |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
1358070-12-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-3562-2mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
1358070-12-8 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-3562-4mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
1358070-12-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-3562-15mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
1358070-12-8 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-3562-20mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
1358070-12-8 | 90%+ | 20mg |
$99.0 | 2023-04-24 | |
Life Chemicals | F3411-3562-3mg |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one |
1358070-12-8 | 3mg |
$63.0 | 2023-09-10 |
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1358070-12-8 and Product Name: 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
The compound identified by the CAS number 1358070-12-8 and the product name 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the class of heterocyclic compounds, has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of multiple functional groups, including a fluoro-substituted quinolinone core and an oxadiazole moiety linked to a benzodioxole ring, suggests a rich chemical space for biological activity exploration.
Recent studies in medicinal chemistry have highlighted the importance of quinolinone derivatives in the development of novel therapeutic agents. The fluoro-substituent at the 6-position of the quinolinone scaffold is particularly noteworthy, as fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules. This feature has been extensively explored in the design of kinase inhibitors and other small-molecule drugs. The oxadiazole ring incorporated into the structure further expands the pharmacophoric space, providing additional interactions with biological targets. Oxadiazoles are well-documented scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties.
The benzodioxole moiety, also known as 2-hydroxybenzofuran or 2-methoxybenzofuran depending on its substitution pattern, is another key structural element that contributes to the compound's potential biological activity. Benzodioxole derivatives have been implicated in various pharmacological actions, including analgesic and neuroprotective effects. The combination of these three distinct heterocyclic systems—quinolinone, oxadiazole, and benzodioxole—creates a complex molecular architecture that may confer multifunctional activity.
In the context of current research trends, this compound aligns with the growing interest in designing molecules with dual or multiple mechanisms of action. Such multifunctional agents are particularly attractive in the treatment of complex diseases where single-target inhibition may be insufficient. The structural features of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one suggest potential applications in areas such as oncology and inflammation management. For instance, the quinolinone core is commonly associated with anticancer activity due to its ability to interfere with DNA replication and cell signaling pathways.
Moreover, the fluoro-substituent at position 6 is strategically placed to modulate electronic properties and enhance binding interactions with biological targets. Fluorinated quinolinones have been reported to exhibit potent activity against various enzymes and receptors involved in disease pathways. The oxadiazole ring, on the other hand, can serve as a hinge-binding motif or participate in hydrogen bonding interactions within protein active sites. This dual functionality makes the compound a promising candidate for further investigation.
Recent advances in computational chemistry have enabled more efficient screening of novel drug candidates. Molecular modeling studies can predict binding affinities and identify potential lead compounds for experimental validation. The structural complexity of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one makes it an ideal candidate for such virtual screening approaches. By leveraging high-throughput virtual screening (HTVS) techniques combined with molecular dynamics simulations, researchers can rapidly assess its binding potential to relevant biological targets.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key synthetic steps include condensation reactions between appropriately substituted precursors followed by functional group transformations such as fluorination and cyclization. Advances in synthetic methodologies have made it possible to construct complex heterocyclic systems more efficiently than ever before. For instance, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for constructing carbon-carbon bonds in drug-like molecules.
In conclusion,3-[3-(2H-1,3-benzodioxol-5-yi)-1,2,4 -oxadiazol -5 -yi] -6 -fluoro -1 -methyl -1,4 -dihydroquinolin -4 -one represents a structurally intricate molecule with significant potential for therapeutic applications。 Its unique combination of pharmacophoric elements—fluoro-substituted quinolinone core, oxadiazole moiety, and benzodioxole ring—makes it an attractive candidate for further pharmacological investigation。 As research continues to uncover new biological activities associated with these scaffolds, this compound may emerge as a valuable tool for addressing unmet medical needs。
1358070-12-8 (3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one) 関連製品
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